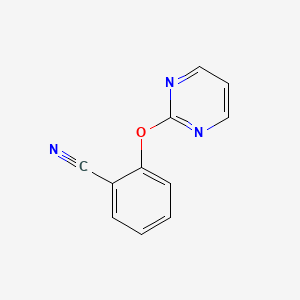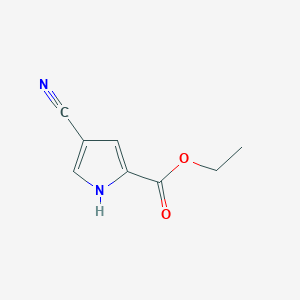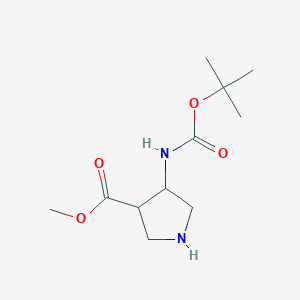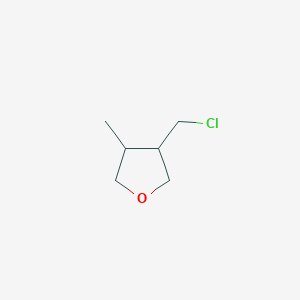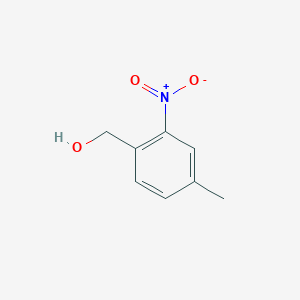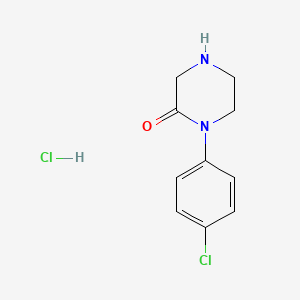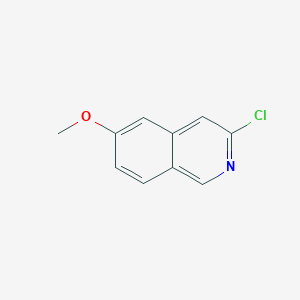![molecular formula C8H12N2O3 B1423807 5-Isopropyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester CAS No. 153868-00-9](/img/structure/B1423807.png)
5-Isopropyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester
Overview
Description
5-Isopropyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester is a compound that belongs to the class of oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, including 5-Isopropyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester, has been reported in the literature . A one-pot 1,3,4-oxadiazole synthesis-arylation strategy for accessing 2,5-disubstituted 1,3,4-oxadiazoles, from carboxylic acids, N -isocyaniminotriphenylphosphorane (NIITP), and aryl iodides, is reported .Molecular Structure Analysis
Oxadiazoles, including 5-Isopropyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester, are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms . Depending on the position of nitrogen atoms, oxadiazoles may occur in the form of four different isomers: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole and 1,3,4-oxadiazole .Chemical Reactions Analysis
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has depended on carboxylic acids as feedstocks to produce 1,2-diacyl hydrazines, or N -acyl hydrazones—synthetic precursors poised to undergo oxadiazole synthesis via dehydrative or oxidative methods .Scientific Research Applications
Medicinal Chemistry: Anticancer Applications
Oxadiazoles, including the 1,2,4-regioisomer, have been explored for their potential in treating cancer. The unique structure of oxadiazoles allows them to interact with various biological targets, potentially inhibiting the growth of cancer cells. The isopropyl group attached to the oxadiazole ring in the specified compound could enhance its lipophilicity, possibly improving its ability to penetrate cellular membranes and reach intracellular targets .
Pharmaceutical Development: Vasodilator Agents
The oxadiazole ring system has been identified as a core structure in the development of vasodilators. These are medications that relax the muscles in blood vessels, increasing blood flow. The ethyl ester moiety of the compound may contribute to its esterase susceptibility, making it a candidate for prodrug strategies that could be activated within the body to exert a vasodilatory effect .
Neuropharmacology: Anticonvulsant Properties
Compounds containing the oxadiazole scaffold have shown promise as anticonvulsants. They may modulate neurotransmitter release or receptor activity in the central nervous system, thereby preventing or reducing the frequency of seizures. The specific substitution pattern of the 5-Isopropyl group could influence the compound’s affinity for neuronal targets .
Endocrinology: Antidiabetic Potential
Research has indicated that oxadiazole derivatives can act as antidiabetic agents, possibly by influencing insulin release or insulin receptor sensitivity. The structural attributes of 5-Isopropyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester might allow it to interact with enzymes or receptors involved in glucose metabolism .
Material Science: High-Energy Materials
Oxadiazoles have been utilized as high-energy materials due to their favorable oxygen balance and positive heat of formation. The specific compound could be investigated for its potential as an energetic material in various industrial applications, benefiting from the stability conferred by the isopropyl group .
Antimicrobial Research: Anti-Infective Properties
The oxadiazole core is a part of many synthetic strategies aimed at developing new anti-infective agents. These agents target a range of pathogens, including bacteria and viruses. The presence of the isopropyl group and the ethyl ester could modify the compound’s interaction with microbial enzymes or cell walls, enhancing its antimicrobial efficacy .
Mechanism of Action
Target of Action
It is known that 1,2,4-oxadiazoles, the core structure of this compound, have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities .
Biochemical Pathways
Given the anti-infective activities of 1,2,4-oxadiazoles , it can be inferred that this compound may affect pathways related to bacterial, viral, and leishmanial infections.
Result of Action
Given the anti-infective activities of 1,2,4-oxadiazoles , it can be inferred that this compound may inhibit the growth or function of bacteria, viruses, and leishmania at the molecular and cellular levels.
properties
IUPAC Name |
ethyl 5-propan-2-yl-1,2,4-oxadiazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-4-12-8(11)6-9-7(5(2)3)13-10-6/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIDNCKZOSKXPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





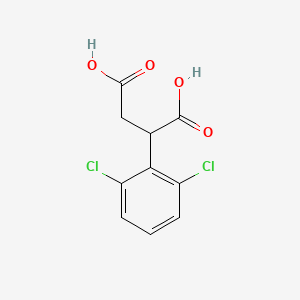
![2-(5-Phenyl-2H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride](/img/structure/B1423728.png)


